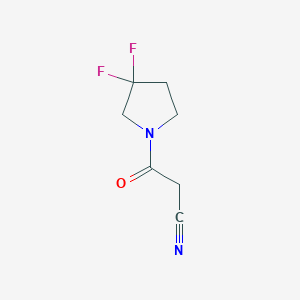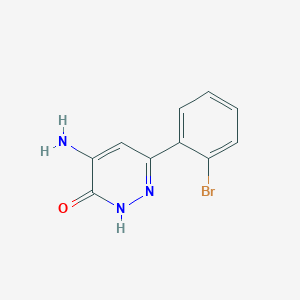
4-氨基-6-(2-溴苯基)吡啶-3-醇
描述
“4-Amino-6-(2-bromophenyl)pyridazin-3-ol” is a chemical compound that falls under the pyridazine family. It has been used in the development of novel and potent FABP4 inhibitors . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .
Synthesis Analysis
The synthesis of “4-Amino-6-(2-bromophenyl)pyridazin-3-ol” is part of a broader research effort to develop more effective FABP4 inhibitors . The synthesis process involves a two-step computing assisted molecular design based on the established scaffold of a co-crystallized ligand .Molecular Structure Analysis
The molecular formula of “4-Amino-6-(2-bromophenyl)pyridazin-3-ol” is C10H8BrN3O. The molecular weight is 266.09 g/mol.科学研究应用
杂环化合物的合成
- 复杂的杂环结构:该化合物可用于合成复杂的杂环结构,如 5H-吡啶并[4,5-b]吲哚及其苯并呋喃类似物,通过涉及分子内Heck型反应和Buchwald-Hartwig胺化的新的、有效的途径,展示了其在复杂有机合成中的多功能性 (Dajka-Halász 等,2004).
在基础油改进中的应用
- 基础油改进:吡啶酮的衍生物,包括与 4-氨基-6-(2-溴苯基)吡啶-3-醇相关的衍生物,已经过测试,证明其作为抗氧化剂提高基础油质量的功效,展示了其化学稳定性和在工业应用中的潜力 (Nessim,2017).
药物化学和生物活性
- 抗癌和抗血管生成剂:对吡啶酮衍生物的研究发现了一些对各种人类癌细胞系具有显着抑制作用的化合物,突出了 4-氨基-6-(2-溴苯基)吡啶-3-醇相关结构作为开发新的抗癌和抗血管生成疗法的先导化合物的潜力 (Kamble 等,2015).
- 除草剂活性:某些 3-N-取代的氨基-6-甲基-4-(3-三氟甲基苯基)吡啶嗪衍生物,可能使用涉及 4-氨基-6-(2-溴苯基)吡啶-3-醇的途径合成,显示出有希望的除草剂活性,表明其在农业应用中的潜力 (Xu 等,2008).
未来方向
The future directions of “4-Amino-6-(2-bromophenyl)pyridazin-3-ol” could involve its use in the development of more effective FABP4 inhibitors . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .
作用机制
Target of Action
Similar compounds have been reported to interact with enzymes such as acetylcholinesterase (ache) .
Mode of Action
Compounds with similar structures have been reported to inhibit the activity of ache , which could potentially lead to changes in nerve pulse transmission .
Biochemical Pathways
Inhibition of ache, as seen with similar compounds , can affect cholinergic signaling pathways.
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
Inhibition of ache by similar compounds can lead to changes in nerve pulse transmission, potentially affecting behavior and body movement .
生化分析
Biochemical Properties
4-Amino-6-(2-bromophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. This interaction can lead to a reduction in acetylcholinesterase activity, affecting normal nerve impulse transmission . Additionally, 4-Amino-6-(2-bromophenyl)pyridazin-3-ol may interact with other biomolecules involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species and related biomarkers .
Cellular Effects
The effects of 4-Amino-6-(2-bromophenyl)pyridazin-3-ol on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to changes in nerve cell signaling, resulting in altered behavior and movement in organisms . Furthermore, 4-Amino-6-(2-bromophenyl)pyridazin-3-ol may impact gene expression related to oxidative stress, thereby affecting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of 4-Amino-6-(2-bromophenyl)pyridazin-3-ol involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its inhibition of acetylcholinesterase results in the accumulation of acetylcholine, which can disrupt normal nerve function . Additionally, 4-Amino-6-(2-bromophenyl)pyridazin-3-ol may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(2-bromophenyl)pyridazin-3-ol can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-Amino-6-(2-bromophenyl)pyridazin-3-ol can lead to sustained inhibition of acetylcholinesterase activity, resulting in long-term behavioral changes and impaired movement in organisms . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time .
Dosage Effects in Animal Models
The effects of 4-Amino-6-(2-bromophenyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating oxidative stress responses and improving cell function. At higher doses, it can lead to toxic or adverse effects, including severe inhibition of acetylcholinesterase activity, resulting in impaired nerve function and behavioral changes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity .
Metabolic Pathways
4-Amino-6-(2-bromophenyl)pyridazin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress responses and acetylcholine metabolism. For example, its inhibition of acetylcholinesterase affects the breakdown of acetylcholine, leading to its accumulation and subsequent impact on nerve function . Additionally, 4-Amino-6-(2-bromophenyl)pyridazin-3-ol may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of 4-Amino-6-(2-bromophenyl)pyridazin-3-ol within cells and tissues are critical for its biochemical effects. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, 4-Amino-6-(2-bromophenyl)pyridazin-3-ol can accumulate in specific compartments or organelles, influencing its activity and function . The compound’s distribution within tissues can also affect its overall efficacy and potency in biochemical reactions .
Subcellular Localization
The subcellular localization of 4-Amino-6-(2-bromophenyl)pyridazin-3-ol plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with acetylcholinesterase may localize it to nerve cells, where it can exert its inhibitory effects . Additionally, 4-Amino-6-(2-bromophenyl)pyridazin-3-ol may undergo post-translational modifications that influence its stability, activity, and interactions with other biomolecules .
属性
IUPAC Name |
5-amino-3-(2-bromophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEGNVYWPWJUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



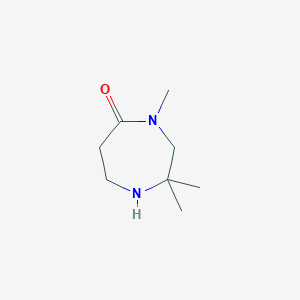
amine](/img/structure/B1475596.png)

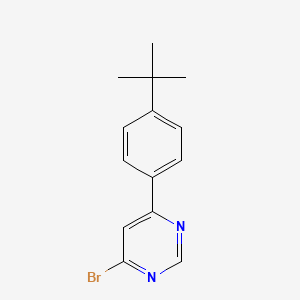
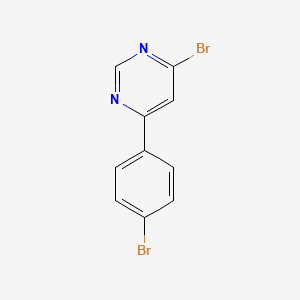

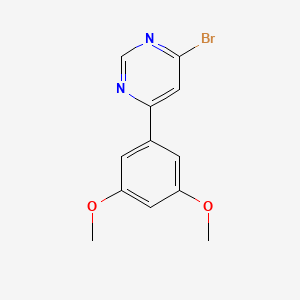


![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)


